![molecular formula C14H9N5OS B2832464 N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1219903-33-9](/img/structure/B2832464.png)

N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

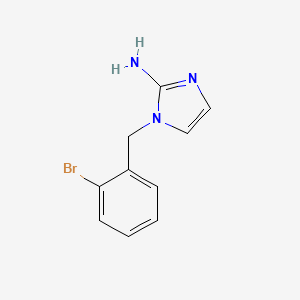

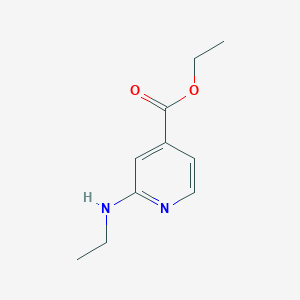

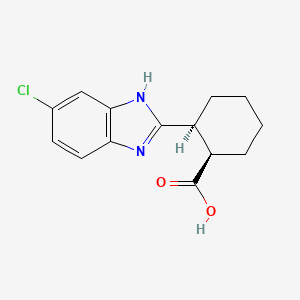

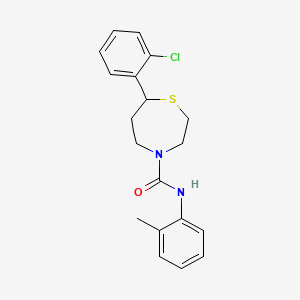

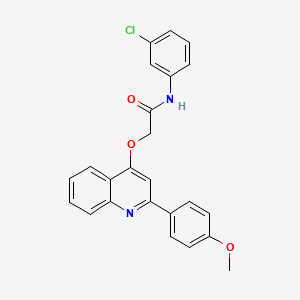

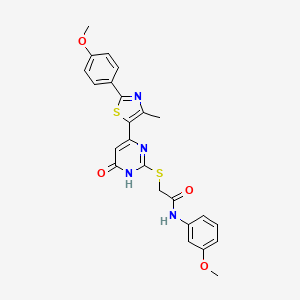

“N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains an indazole ring, which is a heterocyclic compound . The indazole ring is known for its broad range of chemical and biological properties and is a key component in many drugs . The compound also contains a benzo[c][1,2,5]thiadiazole moiety, which is often used in donor-acceptor systems for photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described . In this process, a ketimine species is formed first, followed by a Cu(OAc)2-catalyzed reaction to form the N–N bond . Another study reported the synthesis of a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives as potent FLT3 inhibitors .Molecular Structure Analysis

The molecular structure of “N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is likely to be complex due to the presence of multiple rings and functional groups. The indazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The benzo[c][1,2,5]thiadiazole moiety is a planar, aromatic system .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the indazole and benzo[c][1,2,5]thiadiazole moieties. For instance, the indazole ring can participate in various reactions due to its amphoteric nature . The benzo[c][1,2,5]thiadiazole moiety can participate in cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” would be influenced by its molecular structure. For instance, the presence of the indazole ring could confer solubility in polar solvents . The compound’s melting point was reported to be between 255–257 °C .Aplicaciones Científicas De Investigación

Anticancer Activity

Indazole-containing heterocyclic compounds have shown potential in the field of cancer research . For instance, certain indazole derivatives have been tested on A549, K562, PC3, and Hep-G2 cells, showing promising anticancer activity .

Antihypertensive Applications

Indazole compounds have been found to have antihypertensive properties, which could make them useful in the treatment of high blood pressure .

Antidepressant Properties

Research has also indicated that indazole compounds may have antidepressant properties, potentially offering a new avenue for the treatment of mood disorders .

Anti-inflammatory Uses

Indazole compounds have demonstrated anti-inflammatory effects, which could be beneficial in the treatment of conditions characterized by inflammation .

Antibacterial Agents

The antibacterial properties of indazole compounds could make them effective in combating bacterial infections .

Treatment of Respiratory Diseases

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Direcciones Futuras

The future research directions could involve exploring the compound’s potential applications in various fields. For instance, its use as a potential visible-light organophotocatalyst could be investigated . Additionally, the development of novel synthetic routes and the optimization of existing ones could be another area of focus .

Propiedades

IUPAC Name |

N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5OS/c20-14(8-2-4-11-13(5-8)19-21-18-11)16-10-3-1-9-7-15-17-12(9)6-10/h1-7H,(H,15,17)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAZTMBEWVQUGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NC3=CC4=C(C=C3)C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone](/img/structure/B2832381.png)

![N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2832393.png)

![1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2832396.png)

![3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2832397.png)

![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)